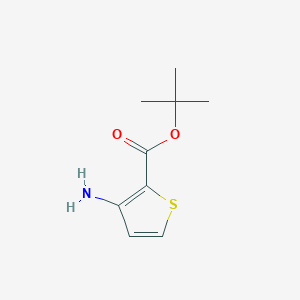

Tert-butyl 3-aminothiophene-2-carboxylate

Description

Tert-butyl 3-aminothiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the 3-position and a tert-butyl ester at the 2-position. This structure confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. The tert-butyl ester group enhances stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl), which is advantageous in multi-step syntheses requiring orthogonal protecting groups . The compound is synthesized via routes similar to its methyl ester analogue, involving hydrolysis and decarboxylation steps, as seen in related thiophene derivatives . Applications include its use as a precursor for biologically active molecules, such as GABA receptor modulators and antimalarial agents .

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

tert-butyl 3-aminothiophene-2-carboxylate |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)7-6(10)4-5-13-7/h4-5H,10H2,1-3H3 |

InChI Key |

AOZZSQDVBGGZFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CS1)N |

Origin of Product |

United States |

Preparation Methods

The synthetic route for tert-butyl 3-aminothiophene-2-carboxylate involves the following steps:

Thiophene Ring Formation: Start with tert-butyl acrylate and react it with Lawesson’s reagent (a sulfurizing agent) to form the thiophene ring.

Amination: Next, treat the resulting this compound with ammonia or an amine source to introduce the amino group.

Purification: Purify the compound using standard techniques such as column chromatography or recrystallization.

Industrial production methods may vary, but the above steps outline the fundamental synthesis.

Chemical Reactions Analysis

Hydrolysis and Deprotection

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acidic hydrolysis | HCl, heat | Slow tert-butyl ester cleavage |

| Basic hydrolysis | LiOH, aqueous | Converts to carboxylic acid |

Reactions with SOCl₂

Tert-butyl esters react with thionyl chloride (SOCl₂) at room temperature to form acid chlorides, whereas methyl/ethyl esters remain inert . This reaction is highly selective and efficient, making it a practical method for converting tert-butyl esters into reactive intermediates.

Mechanism :

Stability and Reactivity

-

Stability : Tert-butyl esters are resistant to nucleophilic attack and reducing agents due to steric hindrance and electronic effects .

-

Reactivity : The amino group in the thiophene ring can participate in nucleophilic substitutions or acylation , while the thiophene ring itself may undergo electrophilic aromatic substitution .

Research Findings

-

Efficiency of Tf2NH Catalysis : Tf2NH enables tert-butylation of carboxylic acids with catalytic loadings as low as 2 mol% , achieving yields up to 79% .

-

Selective Deprotection : Tert-butyl esters resist harsh hydrolytic conditions, allowing selective deprotection of other protecting groups .

-

Synthetic Versatility : Thiophene derivatives with tert-butyl esters can be further modified via condensation reactions (e.g., with ethyl 2-cyanoacetate) or coupling with boronic acids .

Hydrolysis Conditions

| Ester Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Methyl ester | LiOH (aq) | Carboxylic acid (100% yield) | |

| Tert-butyl ester | HCl, heat | Slow cleavage |

SOCl₂ Reactivity

| Ester Type | Reactivity | Product | Reference |

|---|---|---|---|

| Tert-butyl ester | High | Acid chloride | |

| Methyl/ethyl ester | Low | No reaction |

Scientific Research Applications

Chemistry: Tert-butyl 3-aminothiophene-2-carboxylate serves as a building block for designing novel organic molecules.

Biology: It may find applications in drug discovery and chemical biology due to its unique structure.

Medicine: Researchers explore its potential as a pharmacophore for drug development.

Industry: It could be used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action for tert-butyl 3-aminothiophene-2-carboxylate depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.

Comparison with Similar Compounds

Methyl 3-Aminothiophene-2-carboxylate

- Structure: Methyl ester at the 2-position, amino group at the 3-position.

- Reactivity : The methyl ester is more susceptible to hydrolysis under basic or acidic conditions compared to tert-butyl esters, limiting its utility in reactions requiring prolonged stability .

- Applications: Widely used in the synthesis of carbohydrazides (e.g., 3-aminothiophene-2-carbohydrazide) and cyclization reactions to form lactams or pyrimidine derivatives .

- Limitations : Requires careful handling to prevent premature ester cleavage.

Methyl 3-Amino-5-(tert-butyl)thiophene-2-carboxylate

- Structure : Methyl ester at the 2-position, tert-butyl group at the 5-position.

- However, the methyl ester retains high reactivity .

- Applications : The tert-butyl group improves solubility in organic solvents, facilitating use in hydrophobic reaction environments. This compound serves as a building block for complex molecules in drug discovery .

Tert-butyl 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Structure: Combines a tert-butyl ester with a tetrahydrobenzo[b]thiophene core and a thiazolidinone moiety.

- Reactivity : The tert-butyl ester enhances stability during multi-step syntheses, while the fused ring system directs regioselective modifications .

- Applications : Used in medicinal chemistry to modulate pharmacokinetic properties, such as lipophilicity and metabolic stability .

Key Research Findings and Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight | Solubility | Stability Profile | Key Applications |

|---|---|---|---|---|

| Tert-butyl 3-aminothiophene-2-carboxylate | 213.3 g/mol | Moderate in DCM | High (resists hydrolysis) | Drug intermediates, PROTACs |

| Methyl 3-aminothiophene-2-carboxylate | 171.2 g/mol | High in ethanol | Low (prone to hydrolysis) | Carbohydrazides, cyclization |

| Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate | 241.3 g/mol | High in THF | Moderate (steric protection) | Hydrophobic syntheses |

Table 2: Reactivity in Common Reactions

| Reaction Type | Tert-butyl 3-Amino-2-carboxylate | Methyl 3-Amino-2-carboxylate |

|---|---|---|

| Ester Hydrolysis (acidic) | Resistant | Rapid cleavage |

| Acylation | Slower (steric hindrance) | Faster |

| Cyclization (e.g., lactams) | High yield (stable intermediate) | Moderate yield |

Biological Activity

Tert-butyl 3-aminothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Overview

The molecular formula of this compound is C${11}$H${15}$N O$_{2}$S, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a thiophene ring, an amino group, and a carboxylate ester. The tert-butyl group enhances lipophilicity, potentially increasing biological activity and solubility in organic solvents.

This compound has been studied for its interaction with various molecular targets:

- Inhibition of Enzymes : It may act as an inhibitor of specific enzymes such as LIMK1, which is involved in cell motility and cancer metastasis.

- Targeting c-Kit Proto-oncogene : The compound has shown potential as an inhibitor of the c-Kit receptor, which is implicated in several malignancies including gastrointestinal tumors and leukemias .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been associated with the following activities:

- Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis in rapidly dividing tumor cells .

- Mechanistic Insights : The mechanism involves the modulation of signaling pathways critical for tumor growth and metastasis, particularly through the inhibition of c-Kit signaling .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown potential antimicrobial activity:

- Biofilm Formation Inhibition : Similar compounds have been reported to inhibit biofilm formation in uropathogenic Escherichia coli, suggesting a potential application for treating bacterial infections .

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

- Study on Antiviral Activity : Research on thiophene derivatives indicated their ability to modulate viral infections by targeting specific kinases involved in cell signaling pathways .

- Antibacterial Evaluation : A study focused on 2-amino-3-acyl-tetrahydrobenzothiophenes found them effective against biofilm formation in E.coli, providing insights into structure-activity relationships (SAR) that could be applicable to this compound .

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Anticancer | Inhibition of c-Kit proto-oncogene |

| 2-amino-3-acyl-tetrahydrobenzothiophene | Antibacterial | Inhibition of biofilm formation in E. coli |

| Methyl 3-aminothiophene-2-carboxylate | Antimicrobial | Modulation of bacterial virulence factors |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-aminothiophene-2-carboxylate, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves carbamate protection of the amine group. For example, tert-butyl carbamate derivatives can be prepared by reacting 3-aminothiophene-2-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine in THF) . Intermediate characterization relies on H/C NMR and IR spectroscopy to confirm Boc group introduction (e.g., carbonyl stretches at ~1680–1720 cm) and amine protection .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- Methodological Answer : Key NMR signals include the tert-butyl group (singlet at ~1.4 ppm for H; ~28 ppm for C) and the thiophene ring protons (distinct splitting patterns at ~6.5–7.5 ppm). IR spectroscopy identifies ester carbonyl (~1740 cm) and secondary amine (~3350 cm) stretches. Discrepancies in splitting patterns or unexpected peaks may indicate incomplete protection or side reactions .

Q. What safety protocols are critical when handling tert-butyl esters in synthesis?

- Methodological Answer : While not specific to this compound, tert-butyl hydroperoxide safety guidelines (e.g., avoiding sparks, grounding metal containers) apply analogously due to the tert-butyl group’s volatility. Store in airtight containers at low temperatures (<4°C) and use explosion-proof equipment in synthesis labs .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound synthesis to maximize yield and purity?

- Methodological Answer : Use factorial experimental design to test variables like solvent polarity (e.g., THF vs. DCM), base strength (e.g., EtN vs. NaHCO), and temperature. For example, highlights Mo(CO)-catalyzed epoxidation optimization, a model applicable to esterification. Statistical tools (ANOVA) can isolate significant factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.